3-Chloro-5-cyclopropyl-1,2,4-oxadiazole
Overview
Description
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring system. The ring system includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole include a molecular weight of 144.56 . It is a liquid at room temperature .Scientific Research Applications
Anti-Infective Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
- Results : Against Mycobacterium tuberculosis, a compound was found to be most effective with MIC of 6.3 µg/mL among all other 1,2,4-oxadiazoles .
Alzheimer’s Disease Treatment
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as potential anti-Alzheimer disease agents .
- Method : A series of novel 1,2,4-oxadiazole-based derivatives were synthesized .
- Results : The compounds showed excellent inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the range .
Materials Chemistry
- Field : Materials Chemistry
- Application : 1,2,4-oxadiazoles have found many applications in materials chemistry .
- Method : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages .
- Results : These compounds have been used in the creation of liquid crystals, metal ion sensors, materials for OLEDs, energetic materials, ionic liquids, and gas sorbing/releasing systems .
Cystic Fibrosis Treatment
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF) .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Duchenne Muscular Dystrophy Treatment
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been used in the treatment of Duchenne muscular dystrophy (DMD) .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Use as Antibiotics
Safety And Hazards
Future Directions
The future directions for the research and development of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole and similar compounds involve their potential use as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, oxadiazole derivatives, including 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, could be potential alternative templates for discovering novel antibacterial agents .
properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPSQMCIJGGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyclopropyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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